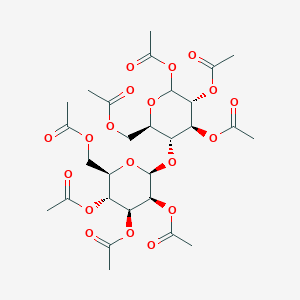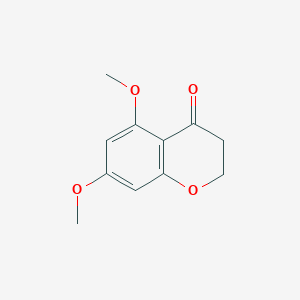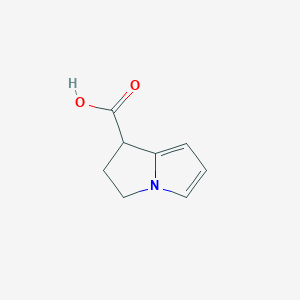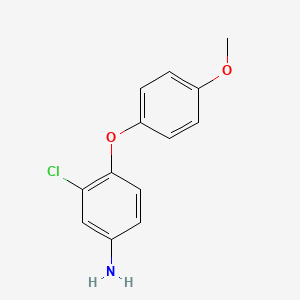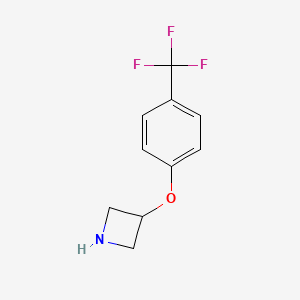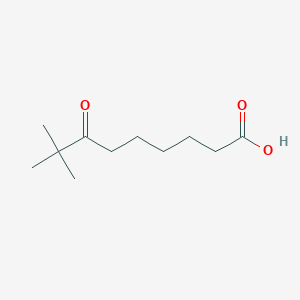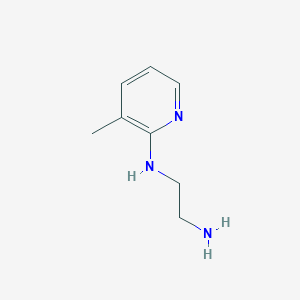
5-Methoxyindoline
概述
描述
5-Methoxyindoline: is an organic compound with the molecular formula C9H11NO It is a derivative of indoline, where a methoxy group is attached to the fifth position of the indoline ring
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of 5-Methoxyindole: One common method for preparing 5-Methoxyindoline involves the reduction of 5-Methoxyindole.
Cyclization of 2-(5-Methoxyphenyl)ethylamine: Another method involves the cyclization of 2-(5-Methoxyphenyl)ethylamine using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods mentioned above, ensuring the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 5-Methoxyindole.
Reduction: Various this compound derivatives.
Substitution: N-alkyl or N-acyl this compound derivatives.
科学研究应用
Chemistry: 5-Methoxyindoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound derivatives are studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
作用机制
The mechanism of action of 5-Methoxyindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways to exert their effects . The specific molecular targets and pathways depend on the structure of the derivative and the context of its application.
相似化合物的比较
- 5-Methoxyindole
- 5-Methylindole
- 5-Hydroxyindole
- 5-Bromoindole
- 5-Nitroindole
Comparison: 5-Methoxyindoline is unique due to the presence of the methoxy group at the fifth position, which influences its chemical reactivity and biological activity. Compared to 5-Methoxyindole, this compound is more prone to reduction reactions due to the presence of the indoline ring. The methoxy group also enhances its solubility and potential interactions with biological targets .
属性
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDYAQAVAHKFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443634 | |
| Record name | 5-METHOXYINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21857-45-4 | |
| Record name | 5-METHOXYINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-methoxyindoline in the context of the provided research?
A1: The research abstract highlights the use of this compound as a key intermediate in the radical synthesis of melatonin []. Specifically, the researchers describe a novel method for dehydrogenating N-methyl-5-methoxyindoline to form the indole core of melatonin using concentrated sulfuric acid []. This method is presented as a novel approach in the scientific literature [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
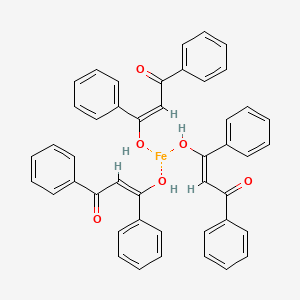
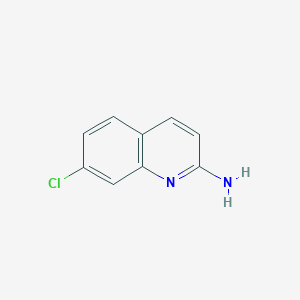
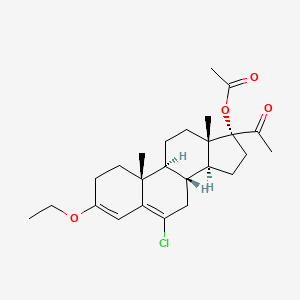
![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
